molecular formula C9H14N4O B2532080 N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide CAS No. 2094345-61-4

N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide

Cat. No.: B2532080
CAS No.: 2094345-61-4
M. Wt: 194.238
InChI Key: XTDVALGLGGDCGN-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-methyl-4H-1,2,4-triazole moiety, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 4-methyl-4H-1,2,4-triazole with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or interfere with viral replication. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Another triazole-based compound with potential therapeutic applications.

    2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A triazole derivative with applications in medicinal chemistry.

Uniqueness

N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide is unique due to its specific structure, which combines the triazole ring with a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-4-8(14)10-5-7(2)9-12-11-6-13(9)3/h4,6-7H,1,5H2,2-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDVALGLGGDCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)C1=NN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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